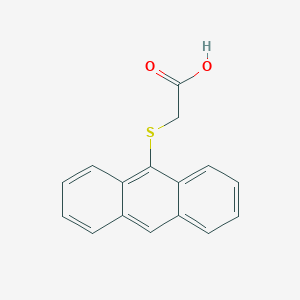

(9-Anthrylsulfanyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H12O2S |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

2-anthracen-9-ylsulfanylacetic acid |

InChI |

InChI=1S/C16H12O2S/c17-15(18)10-19-16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H,10H2,(H,17,18) |

InChI Key |

HJDCPALGGGFNOO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O |

Origin of Product |

United States |

Q & A

Q. What synthetic routes are most effective for producing (9-Anthrylsulfanyl)acetic acid with high purity, and how can side products be minimized?

Methodological Answer :

- Synthesis : The compound can be synthesized via nucleophilic substitution between 9-anthrylsulfanyl derivatives and haloacetic acids. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor SN2 mechanisms and reduce competing elimination reactions .

- Purification : Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product. Monitor purity via thin-layer chromatography (TLC) with UV visualization .

- Quantitative Analysis : Titration with standardized NaOH (using phenolphthalein) can confirm carboxylic acid functionality, though errors from residual solvents or byproducts may require correction via NMR or mass spectrometry (MS) .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm anthracene ring protons (δ 7.5–8.5 ppm) and the sulfanyl-acetic acid moiety (δ 3.5–4.0 ppm for –SCH–). -NMR resolves carbonyl (δ 170–175 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects the deprotonated molecular ion [M–H]. High-resolution MS (HRMS) validates molecular formula .

- Infrared (IR) Spectroscopy : Confirm C=O stretch (~1700 cm) and S–C bond vibrations (~650 cm) .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study the role of this compound in microbial or enzymatic pathways?

Methodological Answer :

- Isotopic Labeling : Introduce -labeled substrates (e.g., glucose or acetate) to track incorporation into downstream metabolites. Use gas chromatography-mass spectrometry (GC-MS) to quantify labeled intermediates .

- Network Modeling : Construct a stoichiometric model of the metabolic network, integrating enzyme kinetics (e.g., Michaelis-Menten parameters) for the target compound. Tools like COBRApy or MetaFlux can simulate flux distributions .

- Validation : Compare computational predictions with experimental data (e.g., extracellular metabolite concentrations) and adjust model constraints to resolve discrepancies .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under varying pH conditions?

Methodological Answer :

- pH-Dependent Studies : Conduct kinetic assays across a pH range (3–10) to map reaction rates. Use phosphate or acetate buffers to stabilize pH, and confirm stability via UV-Vis spectroscopy .

- Competing Pathways : Identify side reactions (e.g., hydrolysis of the sulfanyl group) via LC-MS/MS. Use Arrhenius plots to differentiate thermal vs. pH-driven degradation .

- Statistical Analysis : Apply multivariate regression to isolate pH effects from confounding variables (e.g., ionic strength). Replicate experiments ≥3 times to assess reproducibility .

Q. How can proteomic approaches elucidate interactions between this compound and cellular targets?

Methodological Answer :

- 2D-PAGE Analysis : Resolve protein extracts from treated vs. control cells. Stain with Coomassie or Sypro Ruby to detect differential expression (>50% change). Identify spots via MALDI-TOF/TOF .

- Pull-Down Assays : Immobilize the compound on affinity resins to capture binding partners. Validate interactions with Western blotting or surface plasmon resonance (SPR) .

- Pathway Enrichment : Use tools like STRING or DAVID to map enriched pathways (e.g., oxidative stress response) among differentially expressed proteins .

Q. What methodologies optimize the compound’s stability in aqueous solutions for in vitro studies?

Methodological Answer :

- Solvent Screening : Test co-solvents (e.g., DMSO, ethanol) to enhance solubility while minimizing hydrolysis. Use dynamic light scattering (DLS) to monitor aggregation .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) and reconstitute in buffered solutions pre-equilibrated to target pH .

- Accelerated Stability Testing : Store solutions at elevated temperatures (40–60°C) and extrapolate degradation rates using the Arrhenius equation .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response experiments to account for the compound’s cytotoxicity?

Methodological Answer :

- Pilot Studies : Perform MTT assays across a broad concentration range (nM–mM) to establish IC. Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells .

- Time-Course Analysis : Measure viability at 24, 48, and 72 hours to distinguish acute vs. chronic toxicity. Use nonlinear regression (e.g., GraphPad Prism) to model dose-response curves .

Q. What statistical frameworks are recommended for analyzing contradictory data in multi-institutional studies?

Methodological Answer :

- Meta-Analysis : Aggregate datasets using random-effects models to account for inter-lab variability. Assess heterogeneity via I statistics and publish raw data in repositories like Figshare .

- Sensitivity Analysis : Vary assumptions (e.g., exclusion criteria, normalization methods) to test result robustness. Report confidence intervals for key parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.